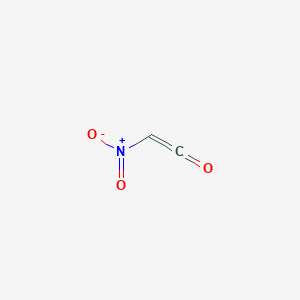

Ethenone, nitro-

Description

Contextualization within Nitro-Containing Organic Compounds and Reactive Intermediates

Nitroketene belongs to two important classes of organic molecules: nitro-containing organic compounds and reactive intermediates. The nitro group (—NO₂) is a powerful electron-withdrawing group, which profoundly influences the reactivity of the molecule it is attached to. In nitroketene (O=C=CHNO₂), the presence of the nitro group makes the molecule highly electrophilic and susceptible to nucleophilic attack.

Organic compounds containing the nitro group are pivotal in synthesis, serving as precursors to a wide array of other functional groups, most notably amines. ias.ac.in The electron-withdrawing nature of the nitro group can activate adjacent carbon-hydrogen bonds, making them acidic. ias.ac.in

Nitroketene is also classified as a reactive intermediate. Reactive intermediates are short-lived, high-energy, and highly reactive molecules that are generated during a chemical reaction and are quickly converted into more stable molecules. acs.orgrsc.orgscielo.br Their transient nature often makes them difficult to isolate under normal conditions, but their existence is crucial for understanding reaction mechanisms. acs.orgvvvcollege.org Nitroketene's high reactivity stems from the cumulated double bonds of the ketene (B1206846) functional group combined with the strong electron-withdrawing effect of the nitro group.

Significance as a Versatile Synthetic Intermediate and Synthon

Despite its high reactivity and instability, nitroketene is a highly valuable species in organic synthesis. It is primarily used in the form of more stable derivatives, such as nitroketene dithioacetals and nitroketene N,S-acetals, which act as nitroketene synthons. rsc.orgtandfonline.comrsc.org A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis of a complex molecule. derpharmachemica.com

Nitroketene and its derivatives are recognized as versatile two-carbon building blocks. acs.orgvvvcollege.orgresearchgate.net The "push-pull" electronic nature of nitroketene dithioacetals, where the two sulfur atoms act as electron donors and the nitro group as a strong electron acceptor, makes the conjugated system highly polarized. tandfonline.com This electronic arrangement renders them excellent Michael acceptors, readily undergoing various nucleophilic addition reactions. tandfonline.com

The utility of nitroketene synthons is particularly evident in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. rsc.orgscielo.brnih.gov These intermediates can participate in a variety of transformations, including cycloaddition and annulation reactions, to construct complex molecular architectures. rsc.org For instance, they are employed in the synthesis of nitrogen-containing heterocycles like quinoxalines, pyrroles, and dihydropyridin-2-ones. scielo.brrsc.org The ability to generate diverse and complex molecules from simple, accessible starting materials underscores the significance of nitroketene as a research subject and a powerful tool in the synthetic organic chemist's arsenal. rsc.orgrsc.org

Chemical Compound Information

| Property | Value |

| Compound Name | Ethenone, nitro- (Nitroketene) |

| Molecular Formula | C₂HNO₃ |

| General Class | Nitro compound, Ketene, Reactive Intermediate |

Research Findings on Nitroketene Derivatives

| Derivative Type | Key Research Findings | Applications |

| Nitroketene Dithioacetals | Act as "push-pull" systems with high polarization. tandfonline.com Serve as excellent Michael acceptors. tandfonline.com Can be considered as glycine (B1666218) equivalents. acs.org | Synthesis of a wide range of heterocycles. tandfonline.com Formation of nitroalkene derivatives. tandfonline.com Synthesis of nitroacetic acid ortho esters. acs.org |

| Nitroketene N,S-Acetals | Versatile intermediates for nitrogen-containing heterocycles. scielo.br Exhibit structural flexibility (acyclic) or rigidity (cyclic). rsc.org The methylsulfanyl group is a good leaving group. nih.govrsc.org | Synthesis of 4H-chromen-5-ones, pyrroles, and pyrimidine-2-ones. rsc.orgrsc.org Used in [3+3] cycloaddition reactions. |

Structure

3D Structure

Properties

CAS No. |

72751-68-9 |

|---|---|

Molecular Formula |

C2HNO3 |

Molecular Weight |

87.03 g/mol |

InChI |

InChI=1S/C2HNO3/c4-2-1-3(5)6/h1H |

InChI Key |

QURRWEMWCKISRF-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethenone, Nitro and Its Key Derivatives

General Approaches to Nitroketene Derivatives

Nitroketene N,S-acetals are valuable precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds, including quinoxalines, 2-amino-3-nitro-4H-chromenes, and 4-imino-3,4-dihydropyrimidin-2(1H)-ones. scielo.br Substituted quinoxalines, in particular, have demonstrated a range of biological activities. scielo.br

Synthesis of Nitroketene N,S-Acetals

Nitroketene N,S-acetals serve as crucial intermediates in organic synthesis. scielo.brnih.gov Their preparation can be achieved through several established methods, each offering distinct advantages. These methods often involve the reaction of readily available starting materials to construct the characteristic nitro-substituted ketene (B1206846) acetal (B89532) framework. nih.gov

A primary and widely utilized method for the synthesis of nitroketene N,S-acetals involves the reaction of 1,1-bis(methylthio)-2-nitroethene with various primary or secondary amines. scielo.brasianpubs.org This reaction typically proceeds through a nucleophilic substitution mechanism, where the amine displaces one of the methylthio groups. asianpubs.org The presence of the electron-withdrawing nitro group activates the double bond, facilitating the initial Michael addition of the amine. asianpubs.org

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), and can be performed with or without a catalyst. asianpubs.org For instance, reacting 1,1-bis(methylthio)-2-nitroethene with aromatic amines in refluxing absolute ethanol has been shown to produce the corresponding 1-methylthio-2-nitrovinyl arylamine derivatives in excellent yields. asianpubs.org The reaction progress can be monitored using thin-layer chromatography (TLC), and the products often precipitate out of the solution, allowing for simple filtration and purification. asianpubs.org

Table 1: Synthesis of Nitroketene N,S-Acetals via Reaction of 1,1-Bis(methylthio)-2-nitroethene with Amines

| Amine Reactant | Solvent | Conditions | Yield (%) | Reference |

| Methylamine | Anhydrous Acetonitrile | Reflux (~82°C), 4-8 hours | 65-85 | |

| Aromatic Amines | Absolute Ethanol | Reflux, 6 hours | Excellent | asianpubs.org |

| Primary Amines | Not Specified | Microwave Irradiation | High | rsc.org |

An alternative approach to nitroketene N,S-acetals involves the addition of a nitromethane (B149229) anion to an isocyanate, followed by S-methylation. scielo.br This method provides a pathway to these structures starting from different precursors. A notable example is the one-pot reaction of phenyl isothiocyanate with nitromethane in the presence of a base like sodium hydride, followed by S-methylation with methyl iodide, which affords the desired nitroketene N,S-acetal in good yields. nih.govrsc.org This synthetic route is efficient for gram-scale synthesis under mild conditions. nih.govrsc.org

The condensation of nitromethane with bis(methylthio)methaneimine represents another synthetic strategy. scielo.br This reaction has been effectively catalyzed by rare-earth exchanged NaY zeolites. scielo.br Specifically, dimethyl carbonimidodithioates, derived from various primary amines, can be condensed with nitromethane using these zeolites to produce the corresponding S,N-acetals. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of nitroketene N,S-acetals has proven to be highly effective. scielo.brscielo.br The use of microwave irradiation as a heat source can lead to significantly shorter reaction times and good to excellent isolated yields compared to conventional heating methods. scielo.brrsc.org

For example, the reaction of 1,1-bis(methylthio)-2-nitroethene with various amines, including anilines, in ethanol under microwave irradiation (e.g., at 110 °C and 70 W) has been successfully demonstrated. scielo.br This protocol allows for the efficient synthesis of a series of nitroketene N,S-acetals. scielo.brscite.ai The optimization of reaction conditions, such as time and temperature, is crucial for maximizing the yield of the desired products. scielo.br

Table 2: Microwave-Assisted Synthesis of Nitroketene N,S-Acetals

| Reactants | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| 1,1-bis(methylthio)-2-nitroethene, Aniline (B41778) | Ethanol | 110 °C, 70 W | 30 min | 43% | scielo.br |

| 1,1-bis(methylthio)-2-nitroethene, Various Amines | Ethanol | 110 °C, 70 W | 90 min | Good to Excellent | scielo.br |

| 1,1-bis(thiomethyl)-2-nitroethylene, Various Amines | Not Specified | Not Specified | 20 min | Good | scite.ai |

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. researchgate.net Several MCRs have been developed for the synthesis of heterocyclic compounds utilizing nitroketene N,S-acetals as key intermediates. rsc.org

For instance, a pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes, catalyzed by 2-aminopyridine (B139424), has been used to synthesize highly functionalized hexa-substituted 1,4-dihydropyridines in high yields. researchgate.netrsc.org This domino transformation involves the formation of multiple C-C and C-N bonds in one pot. researchgate.netrsc.org Another example is a one-pot, four-component reaction involving aromatic aldehydes, pivaloylacetonitrile, and N-methyl-S-methyl nitroethylene (B32686) (NMSM) under microwave irradiation to produce compounds with good fluorescence intensity. rsc.org Furthermore, MCRs involving 1,1-bis(methylthio)-2-nitroethene, diamines, aldehydes, and other nucleophiles have been employed to construct complex fused heterocyclic systems. rsc.orgresearchgate.net

Synthesis of Nitroketene Dithioacetals

The traditional and most common approach to synthesizing nitroketene dithioacetals is a two-step process that begins with the condensation of nitromethane with carbon disulfide. derpharmachemica.comrsc.org This is followed by the derivatization of the resulting salt.

The initial step involves the reaction of nitromethane with carbon disulfide. derpharmachemica.comrsc.org This condensation is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like dry methanol (B129727) or ethanol under ice-cold conditions. derpharmachemica.comrsc.orgderpharmachemica.comresearchgate.net This reaction yields the dipotassium (B57713) salt of 2-nitro-1,1-ethylenedithiolate, a stable and key intermediate for further transformations. derpharmachemica.comrsc.orgderpharmachemica.comresearchgate.net This salt serves as the primary building block for a variety of nitroketene dithioacetal derivatives.

The dipotassium salt of 2-nitro-1,1-ethylenedithiolate is readily derivatized through reactions with various electrophiles. derpharmachemica.comderpharmachemica.com A common method is alkylation, where the salt is treated with alkylating agents such as alkyl halides or substituted benzyl (B1604629) bromides. derpharmachemica.comderpharmachemica.comresearchgate.netresearchgate.net This step is often performed in a solvent system like 60% aqueous acetone (B3395972) or acetonitrile. derpharmachemica.comresearchgate.net The reaction with long-chain alkyl halides in acetonitrile has been used to furnish novel heterocyclic compounds like 4-(alkylsulfanyl)-2-[1-nitromethylidene]-1,3-dithioles. researchgate.net Similarly, reacting the salt with alpha-chloromethyl ketones in toluene, catalyzed by tetrabutylammonium (B224687) bromide (TBAB), provides an effective route to highly functionalized 3-nitrothiophenes. researchgate.net

A significant application of the derivatization process is the synthesis of S,S-bis-alkyl and substituted benzyl derivatives. derpharmachemica.comderpharmachemica.com These compounds are formed by treating the dipotassium salt with the corresponding alkyl or substituted benzyl bromides. derpharmachemica.comderpharmachemica.comresearchgate.net The structures of these synthesized derivatives are typically confirmed using spectroscopic methods such as UV, IR, 1H NMR, and 13C NMR. derpharmachemica.comderpharmachemica.comresearchgate.netresearchgate.net

| Starting Materials | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitromethane, Carbon Disulfide | 1. Potassium Hydroxide/Methanol 2. Alkyl Bromides | 1. Ice-cold 2. 60% aqueous acetone, 12 hrs | Bis S,S-alkyl derivatives | derpharmachemica.com |

| Nitromethane, Carbon Disulfide | 1. Potassium Hydroxide/Methanol 2. Substituted Chloro Benzyl Bromide | 1. Ice-cold 2. 60% aqueous acetone | Bis S,S-Substituted Chlorobenzyl derivatives | derpharmachemica.comderpharmachemica.com |

| Dipotassium 2-nitro-1,1-ethylenedithiolate | Ethyl 4-chloroacetoacetate | MeOH-H2O (2:1) | Highly functionalized 3-nitrothiophene | researchgate.net |

| Dipotassium 2-nitro-1,1-ethylenedithiolate | alpha-chloromethyl ketones | Toluene, Tetrabutylammonium bromide (TBAB) catalyst | Highly functionalized 3-nitrothiophenes | researchgate.net |

Emerging Synthetic Strategies and Green Chemistry Approaches

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of nitroketene derivatives. These strategies often involve novel catalytic systems and greener reaction conditions.

Various catalysts have been employed to promote the synthesis of heterocyclic compounds from nitroketene acetals and their precursors. For instance, indium(III) chloride (InCl3) has been used as a catalyst for synthesizing N-fused 1,4-dihydropyridine (B1200194) scaffolds from nitroketene S,S-acetal in a water-ethanol solvent mixture. researchgate.net Other catalysts, such as piperidine (B6355638), have been used in the solvent-free synthesis of pyranopyrazole frameworks. rsc.org

The synthesis of diverse functionalized N-methyl-substituted 1,4-dihydropyridines has been achieved through a pseudo three-component reaction using 2-aminopyridine as a catalyst in ethanol. rsc.org For the construction of quinoline-fused pyran moieties, Zinc chloride (ZnCl2) has proven effective in three-component reactions involving nitroketene N,S-acetals. rsc.org In more advanced applications, an iridium/acid dual-catalysis system has been developed for the enantioselective allylic alkylation of nitro ketene aminals with racemic allylic alcohols, achieving high efficiency and excellent enantioselectivities (93-99% ee). researcher.life Furthermore, silica-supported tungstic acid has been utilized as a recyclable catalyst for the synthesis of coumarin (B35378) derivatives under solvent-free conditions. rsc.org

A significant trend in organic synthesis is the move towards green chemistry, minimizing waste and avoiding hazardous solvents. ajgreenchem.com For the synthesis of nitroketene derivatives, several eco-friendly protocols have been developed.

Microwave irradiation has been successfully applied to synthesize highly substituted 1,4-dihydropyridines under catalyst- and solvent-free conditions, achieving yields of 80–94% within 10–15 minutes. rsc.org Catalyst-free methods have also been reported for producing benzo[f]chromen-3-amine derivatives in a greener ethanol-water mixture. rsc.org One-pot, solvent-free syntheses of 1,4-dihydropyridine derivatives have been achieved using an inexpensive and non-toxic ionic liquid catalyst, which can be recovered and reused. ajgreenchem.com Additionally, a novel and eco-friendly route for synthesizing highly functionalized spiropyrazolines has been developed using a pseudo-six component reaction in ethanol at room temperature, avoiding the need for expensive catalysts and toxic solvents. researcher.life A concise and eco-friendly one-pot synthesis of bicyclic pyridinium (B92312) derivatives has also been developed using ethanol as a biocompatible solvent. acs.org

| Reaction/Product Type | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| N-fused 1,4-dihydropyridine scaffolds | InCl3 catalyst, water-EtOH solvent | Greener approach, easy separation | researchgate.net |

| Highly substituted 1,4-dihydropyridines | Microwave irradiation | Catalyst- and solvent-free, rapid (10-15 min), high yield (80-94%) | rsc.org |

| Benzo[f]chromen-3-amine derivatives | Catalyst-free, ethanol-water mixture | Mild aqueous conditions, greener medium | rsc.org |

| Bicyclic pyridinium derivatives | Reflux in ethanol | Eco-friendly, low cost, atom economy, high yield | acs.org |

| Spiropyrazolines | Ethanol, room temperature | Eco-friendly, avoids expensive catalysts and toxic solvents | researcher.life |

| Indole-containing 4H-pyrans | InCl3 catalyst, microwave irradiation | Environmentally friendly, solvent-free | rsc.org |

Reactivity and Mechanistic Studies of Ethenone, Nitro and Its Derivatives

Role as a Two-Carbon Synthon in Organic Transformations

In the field of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material for a synthesis. wikipedia.orgyoutube.com Ethenone, nitro- serves as a valuable two-carbon synthon, providing a reactive C2 fragment for the construction of more complex molecular architectures. Its utility stems from the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing nitro group. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with a variety of nucleophiles. The dual functionality of nitroethenone enables its participation in tandem reactions, where an initial nucleophilic attack is followed by further transformations involving the nitro group, leading to the efficient assembly of intricate molecular frameworks.

Electrophilic Nature and Nucleophilic Additions

The carbon atom of the carbonyl group in ethenone, nitro- is highly electrophilic. This is due to the cumulative electron-withdrawing effects of both the adjacent oxygen atom and the nitro group, which polarizes the carbon-carbon double bond and the carbon-oxygen double bond, creating a significant partial positive charge on the carbonyl carbon. libretexts.orglibretexts.orgstackexchange.com This pronounced electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. masterorganicchemistry.com

Michael Addition Reactions

Ethenone, nitro- and its derivatives are potent Michael acceptors. In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The powerful electron-withdrawing capacity of the nitro group makes the β-carbon of nitroethenone exceptionally electron-deficient and thus highly reactive towards soft nucleophiles like enolates, enamines, and organocuprates. mdpi.comencyclopedia.pub

These reactions are synthetically valuable for forming carbon-carbon bonds and constructing functionalized molecules. For instance, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by chiral squaramides, can produce γ-nitro carboxylic derivatives with high yields and enantiomeric purities. rsc.org Similarly, organocatalysts have been effectively used in the asymmetric Michael addition of cycloketones to α,β-unsaturated nitroalkenes. mdpi.com

| Nucleophile (Donor) | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (% ee) |

| Cyclohexanone | (R,R)-DPEN-thiourea | γ-Nitro ketone | 88-99 | 76-99 |

| Dimethyl malonate | Chiral squaramide | γ-Nitro ester | High | Up to 97:3 e.r. |

| Nitroalkanes | Chiral DMAP-thiourea | 1,3-Dinitro compound | Good | 91-95 |

| Acetaldehyde | Diphenylprolinol silyl ether | β-Substituted γ-aminobutyric acid precursor | - | - |

This table presents a selection of Michael addition reactions with nitroalkenes, which share reactivity patterns with nitroethenone, illustrating the scope and efficiency of this transformation.

Reactions with Amines and Thiols

The electrophilic carbonyl carbon of ethenone, nitro- readily reacts with nitrogen and sulfur nucleophiles. Primary and secondary amines add to the carbonyl group to form unstable hemiaminal intermediates, which can then undergo further reactions. youtube.com The reaction with amines is a key step in the synthesis of various nitrogen-containing heterocycles.

Thiols, being soft and highly effective nucleophiles, also add readily to the electrophilic carbon of nitroethenone. nih.gov The reaction between aldehydes and thiols can form hemithioacetals. researchgate.net These reactions are often reversible but can be driven to completion under appropriate conditions. The reaction of S-nitrosothiols with thiols can lead to the generation of nitroxyl (HNO). nih.gov

| Nucleophile | Reagent | Product Type |

| Primary Amine | Ethenone, nitro- | Amide (after rearrangement) |

| Secondary Amine | Ethenone, nitro- | Amide (after rearrangement) |

| Thiol | Ethenone, nitro- | Thioester (after rearrangement) |

| L-cysteine | MG-132 (peptide aldehyde) | Stable adduct |

| Glutathione | MG-132 (peptide aldehyde) | Unstable intermediate |

This table summarizes the types of products formed from the reaction of amines and thiols with electrophilic carbonyl compounds like nitroethenone.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ethenone, nitro- can participate in several types of cycloadditions, acting as either a 2π or a 4π component, leading to the formation of five- or six-membered rings.

[3+2] Cycloadditions with Dipolarophiles

In [3+2] cycloaddition reactions, a three-atom 4π-electron component (the 1,3-dipole) reacts with a two-atom 2π-electron component (the dipolarophile). mdpi.com While nitroethenone itself is not a 1,3-dipole, it can act as a potent dipolarophile due to its electron-deficient double bond. It readily reacts with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides. wikipedia.orgresearchgate.netresearchgate.net

These reactions provide a direct route to five-membered heterocyclic rings. For example, the reaction of a nitrone with an alkene (the dipolarophile) yields an isoxazolidine. wikipedia.orgresearchgate.net The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. wikipedia.org

| 1,3-Dipole | Dipolarophile | Product |

| Nitrone | Ethenone, nitro- | Isoxazolidine derivative |

| Azomethine ylide | Ethenone, nitro- | Pyrrolidine (B122466) derivative |

| Nitrile oxide | Ethenone, nitro- | Isoxazole derivative |

This table illustrates the expected five-membered heterocyclic products from the [3+2] cycloaddition of various 1,3-dipoles with nitroethenone.

[4+2] Cycloadditions with Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. libretexts.orglibretexts.orgresearchgate.net Due to the strong electron-withdrawing nature of the nitro group, ethenone, nitro- is an excellent dienophile. It reacts efficiently with electron-rich dienes to afford substituted cyclohexene derivatives. nih.govrsc.org The high reactivity and stereoselectivity of these reactions make them a cornerstone in the synthesis of complex cyclic systems.

| Diene | Dienophile | Product |

| 1,3-Butadiene | Ethenone, nitro- | 4-Nitrocyclohex-3-en-1-one |

| Cyclopentadiene | Ethenone, nitro- | Nitro-substituted bicyclo[2.2.1]heptenone |

| Danishefsky's diene | Ethenone, nitro- | Functionalized cyclohexenone derivative |

This table shows representative examples of [4+2] cycloaddition reactions between various dienes and nitroethenone, leading to the formation of six-membered rings.

Domino Cycloaddition Processes

Nitroalkenes, including nitroethenone, are versatile components in tandem cycloaddition reactions, which allow for the rapid construction of complex molecular architectures from simple precursors. A particularly powerful strategy involves an initial intermolecular [4+2] cycloaddition (Diels-Alder reaction) where the nitroalkene acts as a heterodiene. The resulting cyclic nitronic ester intermediate can then undergo a subsequent intramolecular [3+2] dipolar cycloaddition. researchgate.net

This tandem inter[4+2]/intra[3+2] cycloaddition sequence has been categorized into three main modes, defined by the attachment point of the dipolarophile to the initial nitroalkene:

Fused Mode: The dipolarophile is tethered to the β-carbon of the nitroalkene, leading to the formation of a laterally fused nitroso acetal (B89532).

Spiro Mode: The dipolarophile is attached to the α-carbon of the nitroalkene, resulting in a spirocyclic nitroso acetal.

Bridged Mode: The dipolarophile is connected to the nitrogen atom of the nitro group, which would not be a direct application for nitroethenone itself but is a known pathway for other nitro-containing compounds.

These domino cycloaddition processes offer a high degree of stereocontrol and are valuable in the synthesis of complex nitrogen-containing heterocyclic compounds. The specific substitution pattern on the nitroethenone derivative and the nature of the tethered dipolarophile dictate the feasibility and outcome of these tandem reactions.

N-Heterocyclic Carbene (NHC)-Catalyzed Cycloadditions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including cycloaddition reactions. In the context of molecules similar to nitroethenone, such as nitroketene derivatives, NHCs have been shown to catalyze [3+3] cycloaddition reactions. For instance, the reaction of α-bromoenals with nitroketene aminals or N,S-acetals, catalyzed by an NHC, provides an efficient route to valuable nitro-containing dihydropyridin-2-ones. rsc.org

The proposed mechanism for such reactions typically involves the generation of a homoenolate equivalent from the α-bromoenal upon reaction with the NHC. This intermediate then reacts with the nitroketene derivative in a [3+3] cycloaddition fashion. This methodology is characterized by its mild reaction conditions and the ability to construct complex heterocyclic systems. rsc.org While direct examples with nitroethenone are not extensively documented, the reactivity of related nitroketene derivatives suggests the potential for NHC-catalyzed cycloadditions involving nitroethenone as a reactive partner.

Transformation of the Nitro Group

The nitro group in nitroethenone is not merely a passive functionality; it actively participates in and directs the outcome of various reactions. Its strong electron-withdrawing nature activates the molecule for nucleophilic attack, and the group itself can be transformed into other valuable functional groups through reductive or substitutive pathways.

Reductive Functionalization and Pathways

The reduction of nitro compounds is a fundamental transformation in organic synthesis. Various catalytic systems have been developed for the reductive functionalization of nitroarenes and nitroalkanes, and these methods are applicable to nitroalkenes like nitroethenone. mit.edunih.gov

One notable approach involves the use of a bench-stable [Fe(salen)₂]-μ-oxo precatalyst. This system, in conjunction with reducing agents like pinacol borane (HBpin) or phenylsilane (H₃SiPh), can effectively reduce nitro groups under mild conditions. nih.govcardiff.ac.uk Mechanistic studies, including kinetics, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry, have indicated the presence of a nitroso intermediate during the reduction process. The generation of an on-cycle iron hydride is also a key feature of the catalytic cycle. nih.govcardiff.ac.uk

Another powerful strategy for the reductive functionalization of nitro compounds utilizes organophosphorus catalysts. Geometric-distorted phosphetanes, in combination with hydrosilanes as terminal reductants, can facilitate the reductive O-atom transfer from the nitro group. This process involves the P(III)/P(V)=O redox couple. The resulting reactive nitrene intermediates can be trapped by coupling partners like boronic acids to form new C-N bonds. mit.edu This methodology has been extended to tandem C-N coupling/cyclization sequences to produce a variety of N-functionalized azaheterocycles. mit.edu

The following table summarizes key aspects of different reductive functionalization methods applicable to nitro compounds.

| Catalytic System | Reductant | Key Features | Identified Intermediates |

| [Fe(salen)₂]-μ-oxo | Pinacol borane, Phenylsilane | Mild reaction conditions, chemoselective reduction. nih.govcardiff.ac.uk | Nitroso species, Iron hydride. nih.govcardiff.ac.uk |

| Organophosphorus (Phosphetanes) | Hydrosilanes | P(III)/P(V)=O redox cycling, tandem coupling/cyclization. mit.edu | Oxazaphosphorane, Nitrene. mit.edu |

Substitution and Elimination Reactions Involving the Nitro Group

The nitro group can act as a leaving group in both substitution and elimination reactions, a property that is enhanced by the electron-withdrawing nature of the adjacent carbonyl group in nitroethenone. The strong electron-withdrawing character of the nitro group reduces the electron density of the adjacent carbon atom, making it susceptible to nucleophilic attack. mdpi.com

Nucleophilic substitution of the nitro group can occur, particularly when the resulting anionic intermediate is stabilized. The nitronate ion, formed by the deprotonation of a nitroalkane, can itself act as a nucleophile in substitution reactions. Studies comparing the substituting ability of nitronates versus enolates have shown that the nitronate can be a highly effective nucleophile for the direct SN2 substitution of a nitro group. mdpi.com

Elimination of nitrous acid (HNO₂) from aliphatic nitro compounds is a common reaction that leads to the formation of carbon-carbon double bonds. This reaction is typically promoted by basic conditions. mdpi.comresearchgate.net For derivatives of nitroethenone, where a β-hydrogen is present, base-induced elimination of nitrous acid can be a facile process, leading to the formation of an α,β-unsaturated ketone.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving nitroethenone is crucial for controlling their outcomes and developing new synthetic methodologies. The identification and characterization of key intermediates provide valuable insights into the reaction pathways.

Identification and Characterization of Key Intermediates

The transient nature of many reaction intermediates makes their direct observation challenging. However, a combination of spectroscopic techniques and computational studies has enabled the characterization of key intermediates in reactions of nitro compounds.

In the reductive functionalization of nitro compounds, as discussed in section 3.4.1, nitroso species have been identified as key intermediates. nih.govcardiff.ac.uk These have been detected through techniques such as mass spectrometry and are supported by quantum chemistry calculations. The formation of a nitroso intermediate is a crucial step in the pathway from a nitro group to an amine or other nitrogen-containing functionalities.

In cycloaddition reactions, the nature of the intermediates can determine the stereochemical outcome of the reaction. For instance, in [4+2] cycloadditions of nitroalkenes, the formation of a cyclic nitronic ester is a key step that precedes a potential subsequent [3+2] cycloaddition in a domino sequence. researchgate.net

Modern analytical techniques play a pivotal role in the identification of these transient species. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting charged intermediates in both metal-catalyzed and organometallic reactions. nih.gov When coupled with techniques like ion mobility spectrometry and ion spectroscopy, it can provide structural information about the detected intermediates. nih.gov

The following table lists some of the key intermediates identified in reactions involving nitro compounds and the methods used for their characterization.

| Reaction Type | Key Intermediate | Method of Identification/Characterization |

| Reductive Functionalization | Nitroso species | Mass Spectrometry, EPR Spectroscopy, Quantum Chemistry. nih.govcardiff.ac.uk |

| Reductive Functionalization | Oxazaphosphorane, Nitrene | Inferred from trapping experiments and mechanistic studies. mit.edu |

| Domino Cycloaddition | Cyclic nitronic ester | Inferred from product analysis and mechanistic proposals. researchgate.net |

Kinetic Studies of Reactions

Kinetic investigations into the reactions of nitro-substituted ethenones and their derivatives have largely been informed by computational studies, which provide valuable insights into the activation parameters and reaction rates. These studies allow for a quantitative understanding of the factors that govern the speed of these reactions.

The activation parameters, including the enthalpy of activation (ΔH‡) and the Gibbs free energy of activation (ΔG‡), have been calculated for various cycloaddition reactions of nitroalkenes. These parameters are crucial for determining the kinetic feasibility of a reaction pathway. For example, in the hetero Diels-Alder reaction of nitroalkenes, the activation barriers can be substantially different for competing reaction paths, effectively making one path kinetically forbidden. mdpi.com

DFT calculations have been employed to determine the activation energies for the [3+2] cycloaddition reactions between nitrous oxide and various conjugated nitroalkenes. The results indicate that the formation of certain regioisomers is kinetically preferred. nih.gov Similarly, for the reaction between a parent thionitrone and nitroethene, the Gibbs free energies of activation for the two possible pathways were calculated to be 14.9 kcal/mol and 16.5 kcal/mol, indicating that both pathways are kinetically accessible, with one being slightly favored. researchgate.net

The following interactive data table presents a summary of calculated activation energies for representative reactions involving nitroalkenes, which are analogous to Ethenone, nitro-.

Table 2: Calculated Activation Energies for Cycloaddition Reactions of Nitroalkenes

| Reactants | Reaction Type | Activation Enthalpy (ΔH‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Nitroethene + Benzonitrile N-oxide | [3+2] Cycloaddition | 12.5 | 26.8 |

| 1,1-Dinitroethene + Benzonitrile N-oxide | [3+2] Cycloaddition | 9.8 | 24.5 |

| Nitroethene + Nitrous Oxide (Path A) | [3+2] Cycloaddition | 25.1 | 41.3 |

| Nitroethene + Nitrous Oxide (Path B) | [3+2] Cycloaddition | 28.4 | 44.5 |

| Parent Thionitrone + Nitroethene (Path A) | [3+2] Cycloaddition | 1.8 | 14.9 |

| Parent Thionitrone + Nitroethene (Path B) | [3+2] Cycloaddition | 3.5 | 16.5 |

Data compiled from various DFT computational studies.

Applications in Advanced Organic Synthesis

Construction of Heterocyclic Systems

Nitroketene derivatives have proven to be exceptional precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. rsc.orgcapes.gov.br

The construction of nitrogen-containing heterocycles is a prominent application of nitroketene chemistry, leading to the formation of medicinally relevant scaffolds. rsc.org

Quinoxalines: A novel and highly regioselective method for synthesizing substituted and fused 3-chloro-2-(methylthio)quinoxalines has been developed. acs.orgnih.gov This process involves the heteroannulation of α-nitroketene N,S-anilinoacetals mediated by phosphorus oxychloride (POCl3). acs.orgnih.gov The reaction proceeds in moderate to excellent yields, depending on the substituents on the aniline (B41778) ring. acs.org For instance, the reaction of N,S-acetal 1a under Vilsmeier conditions unexpectedly yielded 3-chloro-7-methoxy-2-(methylthio)quinoxaline 3a instead of the anticipated quinoline. acs.orgacs.org The methodology has also been extended to the synthesis of pyrazinoquinoxalines. acs.org

Pyridines: Highly functionalized pyridines can be synthesized through multicomponent reactions involving nitroketene dithioacetal. researcher.life For example, a one-pot, four-component reaction of malononitrile, aromatic aldehydes, and nitroketene dithioacetal in the presence of ethylenediamine (B42938) affords 2-amino-6-(methylthio)pyridine-3,5-dicarbonitriles. researcher.life Additionally, N-methyl-substituted 1,4-dihydropyridines have been synthesized using nitroketene N,S-acetals. rsc.org The cyclization of nitrodienamines, derived from the reaction of enaminonitriles with nitroketene dithioacetal, provides a route to polyfunctional nitropyridines. clockss.org

Pyrazoles: Functionalized pyrazoles can be synthesized via a pseudo six-component reaction. nih.gov This method involves the in-situ formation of 1,1-dihydrazino-2-nitroethylene from hydrazine (B178648) hydrate (B1144303) and nitroketene dithioacetal, which then reacts with a Knoevenagel adduct. nih.gov Another approach involves a domino condensation reaction of ethyl acetoacetate (B1235776) or ethyl benzoylacetate, diethyl acetylenedicarboxylate, hydrazines, aryl aldehydes, and a nitroketene N,S-acetal to produce functionalized pyrazole-fused 4H-pyrans. rsc.org

Imidazopyridines and Pyridopyrimidines: The synthesis of 8-nitro-imidazo[1,2-a]pyridines has been achieved through the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds. researchgate.net Furthermore, a one-pot, multi-component reaction of a nitroketene aminal (derived from the addition of various 1,n-diamines to 1,1-bis(methylthio)-2-nitroethene), cyanoacetamide, and aromatic aldehydes provides an efficient route to imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researcher.life This domino reaction proceeds through Michael addition, imine–enamine tautomerization, and cyclization sequences. researcher.life

Table 1: Synthesis of Nitrogen-Containing Heterocycles from Nitroketene Derivatives

| Heterocycle | Synthetic Method | Key Nitroketene Derivative | Reference |

|---|---|---|---|

| Quinoxalines | POCl3-mediated heteroannulation | α-Nitroketene N,S-anilinoacetals | acs.orgnih.gov |

| Pyridines | Four-component reaction | Nitroketene dithioacetal | researcher.life |

| Pyrazoles | Pseudo six-component reaction | Nitroketene dithioacetal | nih.gov |

| Imidazopyridines | Reaction with β-chlorovinylcarbonyl compounds | Nitroketene aminals | researchgate.net |

| Pyridopyrimidines | Multi-component reaction | Nitroketene aminal | researcher.life |

Nitroketene derivatives are also valuable in the synthesis of oxygen-containing heterocycles like chromenes and spiroketals.

Chromenes: Functionalized 4H-chromenes can be synthesized via a base-catalyzed reaction of nitroketene N,S-acetals with 2-hydroxybenzaldehydes, proceeding through a Michael-type addition followed by O-cyclization. rsc.org This method allows for the synthesis of 2-alkylamino-3-nitro-4-alkylsulfanyl 4H-chromenes in excellent yields. rsc.org Furthermore, a one-pot, multi-component reaction of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone (B1674593) provides structurally diverse benzo[g]chromenes without the need for a catalyst. nih.gov Indolyl-4H-chromene derivatives have also been synthesized using a multicomponent one-pot reaction of benzaldehydes, nitroketene N,S-acetals, and indoles with a Lewis acid catalyst. scilit.comnih.gov

Spiroketals: Nitroalkanes, which can be considered precursors to nitroketenes in some synthetic strategies, are effectively used to assemble the dihydroxy ketone frameworks required for spiroketal synthesis. nih.govmdpi.com The key carbon-carbon bond forming steps often involve nitroaldol and Michael reactions, followed by a Nef reaction to convert the nitro group to a carbonyl, which then facilitates spiroketalization. nih.govmdpi.com An iridium-catalyzed asymmetric cascade allylation/spiroketalization reaction has been developed for the stereoselective synthesis of oxazoline-spiroketals. researchgate.net

The utility of nitroketene derivatives extends to the synthesis of sulfur-containing heterocycles.

Thiophenes: A notable protocol for the synthesis of 2-amino-3-nitrothiophene derivatives involves the reaction of nitroketene N,S-acetals with 1,4-dithiane-2,5-diol. rsc.orgbeilstein-journals.orgd-nb.infonih.gov This transformation, which generates two carbon-carbon bonds in a single operation, is compatible with various aryl and alkyl substituents on the amino group. beilstein-journals.orgnih.gov Another effective method for synthesizing highly functionalized 3-nitrothiophenes is the reaction of dipotassium (B57713) 2-nitro-1,1-ethylenedithiolate with α-chloromethyl ketones. nih.gov

Dithiaheterocycles: Differently substituted 2-(nitromethylene)-1,3-dithia heterocycles can be synthesized from the dipotassium salt of 2-nitro-1,1-ethylenedithiolate by reaction with suitable alkyl dihalides. tandfonline.com For example, the reaction with 1,2-dibromoethane (B42909) yields 2-(nitromethylene)-1,3-dithiolane. tandfonline.com

Multicomponent Reactions Employing Nitroketene Building Blocks

Multicomponent reactions (MCRs) are a cornerstone of efficient and sustainable organic synthesis, and nitroketene derivatives have proven to be excellent substrates for these transformations. rsc.orgnih.gov MCRs offer significant advantages, including reduced waste, shorter reaction times, and operational simplicity. rsc.orgfrontiersin.org

Nitroketene N,S-acetals and dithioacetals are frequently employed in MCRs to generate a wide variety of functionalized compounds. rsc.orgresearcher.life For example, a one-pot, pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes, catalyzed by 2-aminopyridine (B139424), yields highly functionalized hexa-substituted 1,4-dihydropyridines. researchgate.net Similarly, a five-component cascade reaction utilizing 1,1-bis(methylthio)-2-nitroethylene, among other reagents, has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgrsc.org These reactions often proceed through a domino sequence of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization steps, to rapidly build molecular complexity from simple starting materials. rsc.org

Stereoselective Transformations

Controlling stereochemistry is a critical aspect of modern organic synthesis, and methods involving nitroketene derivatives are emerging to address this challenge. While the field is still developing, several stereoselective transformations have been reported.

An iridium/acid dual catalysis system has been used for the enantioselective allylic alkylation of nitroketene aminals with racemic allylic alcohols, producing branched products with excellent enantioselectivities (93-99% ee). researcher.life This method has been applied to the late-stage modification of neonicotinoid insecticides. researcher.life

Furthermore, highly stereoselective, three-component methods have been developed for synthesizing pyrrolidine (B122466) and pyrrolizidine-containing spirooxindole derivatives, which involve a 1,3-dipolar cycloaddition reaction where the stereoselectivity is optimized by controlling the reaction conditions. researchgate.net In the context of spiroketal synthesis, tethering strategies have been employed to achieve thermodynamic control in the stereoselective construction of bis-spiroketals, allowing for the formation of complex structures that were previously difficult to access stereoselectively. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Systematic Name |

|---|---|

| Ethenone, nitro- | Nitroketene |

| Quinoxaline | Quinoxaline |

| Pyridine | Pyridine |

| Pyrazole | Pyrazole |

| Imidazopyridine | Imidazo[1,2-a]pyridine |

| Pyridopyrimidine | Pyrido[1,2-a]pyrimidine |

| Chromene | 2H-Chromene |

| Spiroketal | Spiroketal |

| Thiophene | Thiophene |

| Dithiaheterocycle | Dithiaheterocycle |

| 3-chloro-7-methoxy-2-(methylthio)quinoxaline | 3-Chloro-7-methoxy-2-(methylthio)quinoxaline |

| 1,4-dithiane-2,5-diol | 1,4-Dithiane-2,5-diol |

| 2-(nitromethylene)-1,3-dithiolane | 2-(Nitromethylene)-1,3-dithiolane |

| 1,1-bis(methylthio)-2-nitroethylene | 1,1-Bis(methylthio)-2-nitroethene |

Theoretical and Computational Chemistry Studies

Ab Initio Calculations on Molecular Structure and Tautomerism

Ab initio quantum chemical methods, which are based on first principles without reliance on empirical parameters, have been employed to study the structure and tautomerism of nitro-containing compounds. For nitroethenone, a key equilibrium of interest is the tautomerism between the nitro form and the aci-nitro form (nitronic acid). This process involves the intramolecular transfer of a proton from the α-carbon to one of the oxygen atoms of the nitro group. rsc.orgresearchgate.net

Computational studies on related systems, such as nitroethenediamine, have shown that the enamine form is generally the most stable tautomer. rsc.org However, the aci-nitro form, while often less stable, is considered a crucial intermediate in the metabolism, polymorphism, and activity of these compounds. rsc.orgresearchgate.net The accessibility of the aci-nitro tautomer can be significantly influenced by environmental conditions, becoming more favorable under acidic circumstances. rsc.org

For nitroethenone itself, theoretical calculations are essential to determine the relative energies and, therefore, the equilibrium populations of its tautomers. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) are used to predict the relative energies of the different tautomeric forms in the gas phase and in solution. psu.edunih.gov By calculating the optimized geometries and corresponding energies, researchers can predict which tautomer is thermodynamically favored. For instance, studies on similar nitro compounds have shown that while one tautomer may be most stable at the HF level, including electron correlation through methods like MP2 or DFT can reverse the predicted stability order. psu.edu These calculations confirm that the energy barrier for interconversion can be significant, influencing the reactivity and spectroscopic properties of the compound.

Density Functional Theory (DFT) Studies on Reactivity and Mechanisms

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of chemical systems. By approximating the electron density, DFT methods like B3LYP provide a balance between computational cost and accuracy, making them ideal for studying complex molecules and reaction mechanisms. researchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable property derived from computational calculations that illustrates the charge distribution of a molecule. It is used to predict how a molecule will interact with other species, particularly electrophiles and nucleophiles. uni-muenchen.denih.gov The MEP is mapped onto the molecule's electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.demdpi.com

In nitroethenone, the MEP would be significantly influenced by the strong electron-withdrawing nature of both the nitro (–NO₂) and the keto (C=O) groups. The oxygen atoms of these two functional groups would be regions of intense negative electrostatic potential, making them the primary sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.comrsc.org Conversely, the carbon atoms of the C=C double bond and the carbonyl carbon would exhibit a more positive potential, rendering them susceptible to attack by nucleophiles. The MEP thus provides a clear, visual guide to the molecule's reactive sites. nih.gov

DFT calculations are widely used to determine the equilibrium geometry of molecules, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov For nitroethenone, DFT calculations predict a predominantly planar conformation, which maximizes conjugation between the p-orbitals of the ketene (B1206846), the double bond, and the nitro group. researchgate.net

| Bond | Typical Calculated Bond Length (Å) | Reference Compound Type |

|---|---|---|

| C=C | 1.374 - 1.398 | Conjugated Alkene nih.gov |

| C-N (nitro) | 1.458 - 1.479 | Nitro-substituted Aromatic mdpi.com |

| N-O (nitro) | 1.215 - 1.228 | Nitrobenzamide Derivative ajol.info |

| C=O (keto) | 1.225 - 1.236 | Benzamide Derivative ajol.info |

Note: The values are derived from DFT calculations on similar functionalized molecules and represent expected ranges for nitroethenone.

The rotation around single bonds within a molecule is associated with an energy barrier, which can be accurately calculated using DFT. For nitroethenone, the rotation of the nitro group (–NO₂) around the C–N bond is of particular interest as it affects the molecule's planarity and electronic conjugation.

A computational study using the DFT-B3LYP/6-311++G** level of theory calculated the rotational barrier of the NO₂ group in nitroketene to be approximately 10 kcal/mol. researchgate.net This relatively moderate barrier suggests that while the planar conformer is significantly more stable, rotation can occur under certain conditions. The origin of this barrier is a combination of steric repulsion between the oxygen atoms of the nitro group and the adjacent parts of the molecule, and the loss of electronic stabilization from p-orbital overlap in the non-planar transition state. csic.esnih.gov For comparison, the rotational barrier for the nitroso (–NO) group in nitrosoketene (B14282470) was calculated to be higher, at around 18 kcal/mol. researchgate.net

| Molecule | Rotating Group | Calculated Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Nitroketene | -NO₂ | ~10 | DFT-B3LYP/6-311++G researchgate.net |

| Nitrosoketene | -NO | ~18 | DFT-B3LYP/6-311++G researchgate.net |

| Nitromethane (B149229) | -CH₃ | 0.02 | HF/6-31G* nist.gov |

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates along a reaction coordinate. nih.govaps.org For a highly reactive species like nitroethenone, these models can predict plausible reaction pathways, such as decomposition, polymerization, or participation in cycloaddition reactions. mdpi.comnih.gov

DFT calculations are used to map the potential energy surface of a reaction. By locating the first-order saddle points, which correspond to transition states, and connecting them to minima (reactants, intermediates, and products) via Intrinsic Reaction Coordinate (IRC) calculations, a complete reaction mechanism can be constructed. nih.gov

Potential reaction pathways for nitroethenone that can be modeled include:

Thermal Decomposition: Modeling can explore pathways analogous to those of other nitroalkanes, such as the initial cleavage of the C–NO₂ bond, nitro-nitrite isomerization (rearrangement to form an alkyl nitrite), or elimination of nitrous acid (HONO). researchgate.net Computational studies can determine the activation energies for each pathway to predict the most likely decomposition route under thermal stress.

[3+2] Cycloaddition Reactions: Nitroalkenes are known to participate as dipolarophiles in [3+2] cycloaddition reactions. mdpi.com Quantum chemical modeling can predict the regioselectivity and stereoselectivity of nitroethenone's reactions with various dipoles, explaining why certain products are favored over others from a kinetic and thermodynamic standpoint.

Radical Reactions: The presence of the nitro group can facilitate radical reactions. rsc.org DFT calculations can model the pathways of radical addition to the double bond or decarboxylative processes, providing insight into the formation of various products under radical-initiated conditions. rsc.org

These computational models provide a detailed, molecular-level understanding of reactivity, guiding synthetic efforts and explaining observed experimental outcomes. rsc.org

Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For nitroethenone, both ¹H and ¹³C NMR would provide critical information about its electronic structure and the connectivity of its atoms.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. hw.ac.uk For nitroethenone (C₂HNO₃), a single proton is expected.

Expected ¹H NMR Data for Ethenone, nitro-:

The chemical shift of the lone proton is anticipated to be significantly downfield. This is due to the strong electron-withdrawing effects of both the nitro group (-NO₂) and the carbonyl group (C=O). Protons attached to sp²-hybridized carbons, such as in alkenes, typically resonate in the range of 4.5-7.0 ppm. rsc.orgoregonstate.edu The presence of the directly attached nitro group, a powerful deshielding substituent, would shift this signal further downfield. For comparison, the protons in nitroethylene (B32686) appear at even lower fields than typical alkenes.

Chemical Shift (δ): The single proton signal is predicted to appear in the range of 7.0 - 9.0 ppm . This estimation is based on the combined deshielding effects of the nitro and carbonyl groups on the vinyl proton.

Integration: The integral of this signal would correspond to one proton.

Multiplicity: As there are no adjacent protons, the signal is expected to be a singlet (s) .

Coupling Constants (J): No proton-proton coupling would be observed.

Interactive Data Table: Predicted ¹H NMR Data for Ethenone, nitro-

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 9.0 | Singlet (s) | 1H | CH -NO₂ |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of nitroethenone, two distinct signals are expected, corresponding to the two carbon atoms in different chemical environments. libretexts.org

Expected ¹³C NMR Data for Ethenone, nitro-:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.org The presence of electronegative atoms and sp² hybridization leads to downfield shifts. derpharmachemica.com

Carbonyl Carbon (C=O): The carbon of the carbonyl group in ketenes typically appears in the downfield region of the spectrum. In ethenone itself, this carbon resonates at approximately 194 ppm. The influence of the nitro group is expected to have a minimal effect on this already electron-deficient carbon. A predicted chemical shift would be in the range of 190 - 200 ppm .

Nitro-substituted Carbon (C-NO₂): The carbon atom bonded to the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Carbons in aromatic rings attached to a nitro group show a downfield shift. stackexchange.com For nitroethenone, this sp²-hybridized carbon would likely appear in the range of 140 - 160 ppm .

Interactive Data Table: Predicted ¹³C NMR Data for Ethenone, nitro-

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 190 - 200 | C =O |

| 140 - 160 | C -NO₂ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For nitroethenone, the key functional groups are the nitro group (NO₂) and the ketene (B1206846) group (C=C=O).

Expected IR Absorption Bands for Ethenone, nitro-:

Asymmetric C=C=O Stretch: Ketenes exhibit a strong and characteristic asymmetric stretching vibration at a high wavenumber. For ethenone, this band appears around 2150 cm⁻¹. utdallas.edu This is a highly diagnostic peak for the ketene functionality.

Symmetric C=C=O Stretch: A weaker symmetric stretch is also expected, though it is often less intense and may be harder to observe.

Asymmetric NO₂ Stretch: The asymmetric stretching vibration of the nitro group in nitroalkanes is typically observed in the range of 1550-1475 cm⁻¹. orgchemboulder.com This is expected to be a strong absorption.

Symmetric NO₂ Stretch: The symmetric stretch of the nitro group generally appears in the 1360-1290 cm⁻¹ region and is also a strong band. orgchemboulder.com

C-H Stretch: The stretching vibration of the C-H bond on the sp²-hybridized carbon is expected above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹. vscht.cz

C-N Stretch: The carbon-nitrogen single bond stretch is expected in the fingerprint region, likely between 1300 and 1000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for Ethenone, nitro-

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2150 | Asymmetric C=C=O Stretch | Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |

| 3020 - 3100 | =C-H Stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. uobabylon.edu.iq This technique is particularly useful for compounds containing chromophores, which are light-absorbing groups. libretexts.org Nitroethenone contains both a nitro group and a conjugated system (C=C=O), which act as chromophores.

Expected UV-Vis Absorption for Ethenone, nitro-:

The electronic spectrum of nitroethenone is expected to show absorptions corresponding to π → π* and possibly n → π* transitions.

π → π* Transition: The conjugated system of the ketene and the nitro group will give rise to an intense π → π* transition. The presence of the nitro group, a strong auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to a simple alkene. A λmax in the range of 250 - 300 nm is anticipated for this transition.

n → π* Transition: A weaker n → π* transition, arising from the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, may be observed at a longer wavelength, potentially in the range of 350 - 450 nm . These transitions are typically much less intense than π → π* transitions. libretexts.org

Interactive Data Table: Predicted UV-Vis Absorption for Ethenone, nitro-

| Predicted λmax (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

| 250 - 300 | π → π | High |

| 350 - 450 | n → π | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. jchemrev.com It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Expected Mass Spectrum of Ethenone, nitro-:

The molecular formula of nitroethenone is C₂HNO₃, with a calculated molecular weight of approximately 87.03 g/mol .

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion would be expected at m/z = 87 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of stable neutral molecules or radicals. Key expected fragmentation pathways include:

Loss of NO₂: A prominent fragment would likely be observed at m/z = 41 , corresponding to the loss of a nitro radical (·NO₂). This is a common fragmentation pathway for nitro compounds. researchgate.net

Loss of CO: Another characteristic fragmentation for ketenes is the loss of carbon monoxide (CO). A peak at m/z = 59 could correspond to the [M - CO]⁺ ion.

Loss of NO: The loss of nitric oxide (·NO) from the molecular ion could result in a fragment at m/z = 57 .

Further Fragmentation: The initial fragment ions could undergo further fragmentation, leading to smaller ions observed in the mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Ethenone, nitro-

| Predicted m/z | Proposed Fragment |

| 87 | [C₂HNO₃]⁺ (Molecular Ion) |

| 59 | [CHNO₂]⁺ ([M - CO]⁺) |

| 57 | [C₂HO₂]⁺ ([M - NO]⁺) |

| 41 | [C₂HO]⁺ ([M - NO₂]⁺) |

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations

The transformation of nitroethenone and its derivatives, such as nitroketene N,S-acetals, is a fertile area for the development of innovative catalytic systems. Research is moving beyond traditional catalysts to explore more efficient, selective, and sustainable alternatives. researchgate.net A primary goal is to design catalysts that can create molecular diversity through new chemical transformations. researchgate.net

Current research explores a wide array of catalytic approaches:

Organocatalysis : Simple organic molecules are being employed to catalyze complex transformations. For instance, 2-aminopyridine (B139424) has been shown to be a highly effective catalyst in pseudo three-component reactions of nitroketene-N,S-acetals with aldehydes to produce hexa-substituted 1,4-dihydropyridines with high yields. researchgate.net Other organocatalysts like pyridine, L-proline, and piperidine (B6355638) have also been investigated. researchgate.net The strong, non-nucleophilic organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is recognized for its ability to efficiently mediate a variety of organic transformations, including condensations and cyclizations, highlighting its potential in nitroethenone chemistry. tandfonline.com

Green Catalysts : Environmentally benign catalysts are gaining traction. In one example, natural and biodegradable lemon juice, which creates an acidic environment, demonstrated superior catalytic performance in the synthesis of all-carbon-functionalized hexasubstituted N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydropyridine-2-amines, achieving high reaction rates and yields. researchgate.net

Dual Catalytic Systems : The integration of multiple catalytic modes into a single system is a promising frontier. uconn.edu For example, dual catalytic systems combining an environmentally friendly oxidant like 4-acetoamido-2,2,6,6-tetramethylpiperidine N-oxyl (ACT) with photoredox catalysis are being developed for oxidative functionalization reactions. uconn.edu Similarly, dual systems of ionic liquids and DBU have been used for carbon dioxide conversion. aaqr.org

Advanced Materials : Novel materials are being engineered as heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are particularly noteworthy due to their tunable structures, combining the high efficiency and selectivity of homogeneous catalysts with the stability and reusability of heterogeneous systems. rsc.org Other advanced materials include Ru nanoparticles supported on nitrogen-doped mesoporous carbons, which have shown excellent activity in catalytic transfer hydrogenation reactions. rsc.org The synergistic effect between the metal nanoparticles and the support is crucial for their high performance. rsc.org

The following table summarizes various catalytic systems investigated for transformations involving nitroethenone derivatives.

| Catalyst System | Reactants | Product Type | Key Advantages |

| 2-Aminopyridine | Nitroketene-N,S-acetals, Aldehydes | Hexa-substituted 1,4-Dihydropyridines | High yield (92%), simple procedure. researchgate.net |

| Lemon Juice (Natural Acid) | 1-(methylthio)-2-nitroenamines, etc. | Dihydropyridine-2-amines | Environmentally friendly, biodegradable, high reaction rate. researchgate.net |

| InCl₃ (Lewis Acid) | Nitroketene N,S-acetals, Benzaldehydes, Indoles | Indolyl-4H-chromene derivatives | Eco-friendly solvent (ethanol), one-pot synthesis. scilit.com |

| Ru nanoparticles on N-doped carbon | Furfural, HMF | 2-Methylfuran, 2,5-Dimethylfuran | High yield, catalyst recyclability, mild conditions. rsc.org |

| DBU (Organic Base) | Various substrates | Heterocycles, 1,5-dicarbonyl compounds | Commercially available, recoverable, high selectivity. tandfonline.com |

Exploration of New Reaction Pathways and Selectivity

A central theme in modern organic synthesis is the discovery of new reaction pathways to build molecular complexity from simple precursors. For nitroethenone, researchers are exploring unconventional reaction media and cascade reactions to access novel chemical space. An environmentally friendly multicomponent reaction strategy for synthesizing functionally rich 2,3-dihydro-1H-pyrrol-2-ols has been developed using water as a solvent at room temperature. researchgate.net This approach highlights a departure from traditional organic solvents. researchgate.net

Controlling selectivity—chemo-, regio-, and stereoselectivity—is paramount for synthetic utility. Research indicates that even subtle changes in the catalytic system or reaction conditions can dramatically alter the outcome of a reaction. mdpi.com For instance, studies on nitrate (B79036) reduction have shown that the composition of alloyed nanoparticle catalysts can be finely tuned to direct the reaction towards either dinitrogen or ammonium, with density functional theory (DFT) revealing that the binding energies of reactants and the thermodynamics of competing pathways are key controlling factors. nih.gov

Key research directions include:

Cascade Reactions : Designing reactions where multiple bonds are formed in a single operation without isolating intermediates. An enantioselective cascade allylation/cyclization of 1-(methylthio)-2-nitroenamines with 2-(1-hydroxyallyl)phenols using a chiral Ir(I) catalyst has been shown to produce a range of 2-amino-3-nitro-4H-chromene derivatives. researchgate.net

Mechanochemistry : Utilizing mechanical force (e.g., in a ball mill) to drive chemical reactions offers a solvent-free alternative to traditional methods. retsch.com This technique can enable reactions with insoluble reactants and stabilize intermediates, opening up reaction pathways that are not feasible in solution. retsch.com

Understanding Selectivity Determinants : Advanced studies are focused on elucidating the factors that govern reaction selectivity. In silver-catalyzed epoxidation, DFT studies have shown that co-adsorbed oxygen on the catalyst surface can open up alternative, non-selective reaction pathways, reducing the yield of the desired ethylene (B1197577) oxide. rsc.org This underscores the importance of controlling the catalyst surface environment to minimize side reactions. rsc.org Similarly, in the hydrogenation of nitroarenes, single-atom catalysts with specific coordination environments (Co₁-N₃P₁) exhibit superior activity and selectivity (>99%) by optimizing the energetics of the reaction pathway. nih.gov

Integration with Flow Chemistry for Process Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is emerging as a powerful tool for process optimization, particularly for reactions that are hazardous or difficult to control. syrris.comnih.gov Nitration reactions, which are often highly exothermic, are prime candidates for implementation in flow systems. europa.euamt.ukeuropa.eu

The advantages of integrating nitroethenone chemistry with flow processes are numerous:

Enhanced Safety : Flow reactors have a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. europa.eueuropa.eu This minimizes the risk of thermal runaways and the formation of hot spots, which is a significant concern for exothermic nitration processes. syrris.comeuropa.eu Furthermore, the small volume of the reactor at any given moment reduces the amount of hazardous material present. europa.eu

Improved Control and Reproducibility : Flow systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. syrris.com This leads to improved reproducibility and can increase product quality and yield while minimizing impurities. mt.com

Rapid Optimization and Scalability : The continuous nature of flow chemistry makes it ideal for rapid reaction optimization. syrris.com Automated systems can quickly screen a wide range of conditions, and the optimized process can often be scaled up by simply running the system for a longer duration or by using larger reactors. syrris.comnih.gov

Process Intensification : Flow chemistry can significantly accelerate reactions by allowing the use of superheated solvents under pressure, conditions that are often unsafe in large batch reactors. syrris.comnih.gov This can lead to a dramatic increase in reaction rates and process throughput. syrris.com

The combination of flow chemistry with Process Analytical Technology (PAT), such as inline FTIR spectroscopy, enables real-time monitoring of the reaction. mt.com This provides immediate feedback for process control, optimization, and troubleshooting, paving the way for the automated and efficient manufacturing of nitroethenone-derived products. mt.comasymchem.com

Computational Design and Prediction of Novel Derivatives and Reactions

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and reactions. rsc.org For nitroethenone, in silico methods are being used to design novel derivatives with desired properties and to predict their reactivity, thereby guiding experimental efforts. scilit.com

Advanced computational approaches include:

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are routinely used to investigate the electronic structure of molecules and to explore reaction mechanisms. researchgate.net DFT calculations can rationalize experimentally observed outcomes, such as the regioselectivity of a reaction, and can predict the relative stability of different products and intermediates. researchgate.netmdpi.com For example, DFT studies on the formation of N-fused 1,4-dihydropyridine (B1200194) scaffolds revealed that the reaction proceeds through a lower energy triheterocyclic intermediate, explaining the observed product. researchgate.net

Molecular Docking : This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scilit.com In the context of drug discovery, molecular docking is used to screen libraries of nitroethenone derivatives against a biological target, such as an enzyme or receptor, to identify potential drug candidates. scilit.comresearchgate.net For instance, docking studies of indolyl-4H-chromene derivatives, synthesized from nitroketene N,S-acetals, against bacterial DNA gyrase B helped to explain their antibacterial activity. scilit.com

Machine Learning (ML) : ML models are being trained on large chemical datasets to predict the outcomes of reactions, including regio- and site-selectivity. rsc.org These tools can help chemists plan synthetic routes more efficiently. rsc.org An emerging area is the use of ML potentials to simulate reactive molecular dynamics, which can automatically explore and discover complex reaction pathways. smu.edu

De Novo Design : Computational algorithms can be used to design entirely new molecules with optimized properties. mdpi.com By defining a set of desired characteristics (e.g., high energy density, specific biological activity), these methods can explore vast chemical spaces to identify promising new structures based on the nitroethenone scaffold. This approach has been successfully used to design novel high-energy-density compounds based on existing molecular frameworks. mdpi.com

The synergy between computational prediction and experimental synthesis creates a powerful feedback loop, where computational insights guide experimental design, and experimental results are used to refine and validate computational models. This integrated approach is poised to significantly accelerate the exploration of nitroethenone chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.